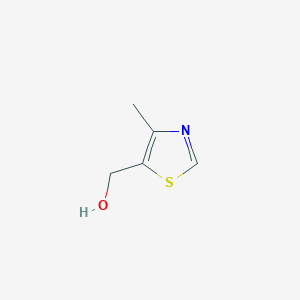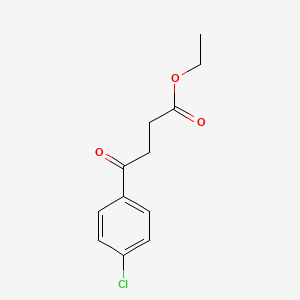
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Vue d'ensemble
Description
“Ethyl 4-(4-chlorophenyl)-4-oxobutanoate” is likely an organic compound that contains an ester functional group. It seems to have a chlorophenyl group and a butanoate group .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography . The compound likely has a molecular weight around 198.646 Da .
Chemical Reactions Analysis
The compound, like other organic compounds, might undergo various chemical reactions, including but not limited to oxidation, reduction, and substitution reactions .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, solubility, and others can be determined through experimental methods .
Applications De Recherche Scientifique
Application in Pain Management Research
Scientific Field: Pharmacology and Medicinal Chemistry
Methods of Application: The compound was used in the synthesis and intramolecular cyclization of substituted 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids .
Results or Outcomes
The synthesized compounds underwent intramolecular cyclization to give substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. These compounds showed pronounced antinociceptive activity along with low toxicity .
Application in Antimicrobial and Anticancer Research
Scientific Field: Pharmacology and Medicinal Chemistry
Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes: The outcomes of these studies were not specified in the source .
Application in the Synthesis of Indole Derivatives
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes: The outcomes of these studies were not specified in the source .
Application in Antiviral Research
Scientific Field: Pharmacology and Medicinal Chemistry
Methods of Application: The compound was used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application in the Synthesis of Antiviral Agents
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes: The outcomes of these studies were not specified in the source .
Application in Antiviral Research
Scientific Field: Pharmacology and Medicinal Chemistry
Methods of Application
Abdel-Gawad et al. reported that indole fragment fused with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole .
Results or Outcomes: The outcomes of these studies were not specified in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJFOAUMSHLSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440795 | |
| Record name | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
CAS RN |
53503-49-4 | |
| Record name | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

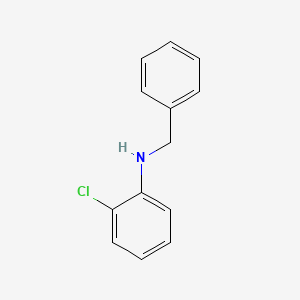
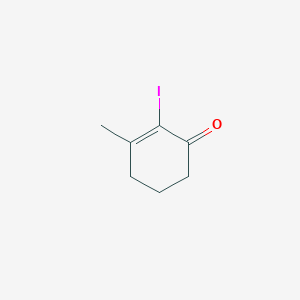
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)
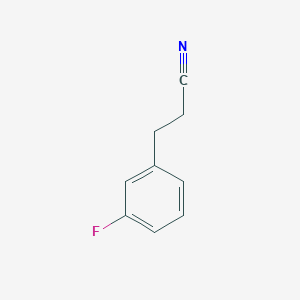
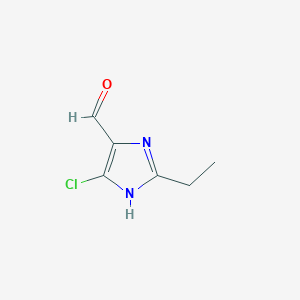
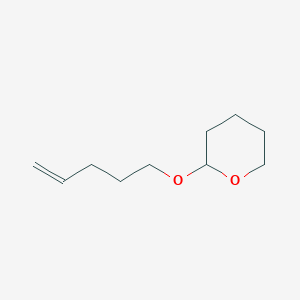
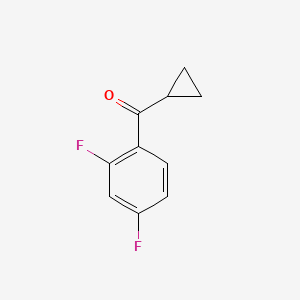
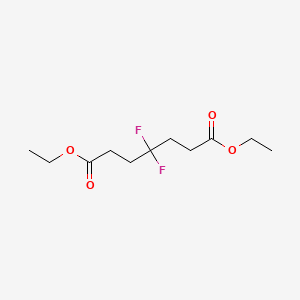

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

